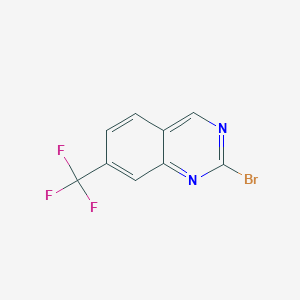

2-Bromo-7-(trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrF3N2 |

|---|---|

Molecular Weight |

277.04 g/mol |

IUPAC Name |

2-bromo-7-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C9H4BrF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H |

InChI Key |

QRSQLZSJJYCEGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformation Pathways of 2 Bromo 7 Trifluoromethyl Quinazoline

Reactivity Profile of the Bromo Substituent on the Quinazoline (B50416) Ring

The carbon-bromine (C-Br) bond at the C-2 position of the 2-Bromo-7-(trifluoromethyl)quinazoline ring is the primary site of chemical reactivity, serving as a linchpin for numerous functionalization strategies. The quinazoline ring system is inherently electron-deficient, and this characteristic is significantly amplified by the strong inductive effect of the trifluoromethyl (-CF3) group at the C-7 position. This electronic landscape makes the C-2 carbon atom highly electrophilic and susceptible to attack by nucleophiles. Consequently, the bromo substituent acts as an excellent leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The general reactivity order for halogens in such transformations is C-I > C-Br >> C-Cl, placing the bromo derivative in a favorable position for versatile and selective chemical modifications. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic and heteroaromatic systems. rsc.org The quinazoline nucleus is sufficiently electron-deficient to facilitate SNAr reactions, particularly at the C-2 and C-4 positions. The presence of the -CF3 group further activates the ring towards nucleophilic attack.

In the context of this compound, the bromo-substituent at the C-2 position can be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines. The reaction proceeds through a stepwise mechanism involving the formation of a stabilized Meisenheimer intermediate. While SNAr reactions on bromoarenes typically require more forcing conditions compared to their chloro- or fluoro-analogs, the electronic activation provided by the quinazoline ring nitrogens and the C-7 trifluoromethyl group enhances the feasibility of this transformation. Studies on related quinazoline systems show that regioselectivity is a critical factor, with the C-4 position often being more reactive towards nucleophilic substitution than the C-2 position when both are halogenated. nih.gov However, in the absence of a leaving group at C-4, the C-2 position becomes a viable site for SNAr-mediated functionalization.

The bromo substituent on this compound makes it an ideal electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the construction of complex molecular architectures. nih.govresearchgate.net Palladium-based catalysts are most commonly employed for these transformations, exploiting the reactivity of the C-Br bond to achieve high yields and functional group tolerance. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com Bromoquinazolines are excellent substrates for this reaction, allowing for the introduction of a diverse range of aryl and heteroaryl groups. researchgate.netnih.gov The reaction conditions are generally mild, and the boronic acids used are often stable and commercially available. nih.gov A related compound, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, has been successfully coupled with various aryl and heteroaryl boronic acids, highlighting the utility of this approach for structurally similar trifluoromethyl-substituted bromo-heterocycles. nih.govrsc.org

This table presents illustrative conditions for Suzuki-Miyaura reactions on related bromo-heterocyclic systems. researchgate.netnih.govnih.gov

The Sonogashira cross-coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. soton.ac.uk This reaction is typically co-catalyzed by palladium and copper salts, in the presence of a phosphine (B1218219) ligand and an amine base. researchgate.net The C-Br bond in this compound is well-suited for this transformation, enabling the synthesis of various 2-alkynylquinazoline derivatives. These products are valuable intermediates in medicinal chemistry. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper. snu.edu.in

This table provides examples of Sonogashira coupling conditions for related quinazoline and precursor systems. researchgate.netsnu.edu.in

Beyond Suzuki and Sonogashira couplings, the bromo group on the quinazoline scaffold serves as a handle for several other important C-C bond-forming reactions. nih.govnih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. It is known for its high reactivity, often allowing reactions to proceed at low temperatures. However, the high basicity of Grignard reagents can limit its functional group compatibility. youtube.comnih.gov

Stille Coupling: Involves the use of organostannane (organotin) reagents. The Stille reaction is valued for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback.

Negishi Coupling: Employs organozinc reagents, which offer a good balance of reactivity and functional group tolerance. The reaction conditions are generally mild, making it a powerful synthetic tool. researchgate.netmdpi.com

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene, catalyzed by a palladium complex. It is a fundamental method for the synthesis of substituted alkenes. nih.govresearchgate.net

While specific examples for this compound are not extensively detailed, the principles of these reactions are broadly applicable to bromo-substituted heteroaromatics. nih.govnih.gov

This table provides a comparative overview of several key cross-coupling reactions applicable to bromoarenes. nih.govyoutube.comnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and amides. nih.govresearchgate.net This reaction is of paramount importance for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals. The C-Br bond of this compound is an excellent electrophilic site for this transformation. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (such as XPhos or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). nih.gov This methodology provides a direct and efficient route to 2-aminoquinazoline (B112073) derivatives, which are otherwise challenging to synthesize. nih.gov

This table shows representative conditions for Buchwald-Hartwig amination on related bromo-heterocyclic scaffolds. nih.govnih.gov

Regioselectivity and Alpha-Nitrogen Effects in Halogen Reactivity of Quinazolines

The reactivity of halogen substituents on the quinazoline ring is not uniform and is significantly influenced by their position relative to the heterocyclic nitrogen atoms. In this compound, the bromine atom is located at the C2 position of the pyrimidine (B1678525) ring, immediately adjacent (alpha) to the nitrogen atom at position 1 (N1). This proximity gives rise to a phenomenon known as the alpha-nitrogen effect, which plays a crucial role in activating the C2 position for nucleophilic substitution reactions.

The alpha-nitrogen effect enhances the electrophilicity of the carbon atom bearing the halogen. The lone pair of electrons on the adjacent nitrogen atom can stabilize the transition state of a nucleophilic attack, thereby lowering the activation energy for the substitution reaction. This effect is particularly pronounced for positions C2 and C4 of the quinazoline nucleus. For instance, in studies involving 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) occurs with marked regioselectivity, favoring the C4 position over the C2 position. nih.govmdpi.comnih.gov This preference is attributed to the C4 carbon having a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com

While C4 is often cited as the most reactive site in dihaloquinazolines, the C2 position in this compound remains highly activated for displacement by various nucleophiles. The electron-withdrawing nature of the adjacent N1 makes the C2 carbon electron-deficient and thus a prime target for nucleophilic attack. This inherent reactivity allows the bromine atom to serve as an excellent leaving group in numerous transformations, providing a reliable handle for introducing diverse chemical moieties at this specific site. The regioselectivity is therefore predictable, with functionalization occurring selectively at the C2 position when it is the only halogen present on the pyrimidine ring.

Influence of the Trifluoromethyl Group on Quinazoline Aromatic Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing substituents used in medicinal chemistry. nih.gov Its placement at the C7 position of the quinazoline's benzene (B151609) ring profoundly alters the electronic properties of the entire molecule, with significant consequences for its reactivity in both electrophilic and nucleophilic reactions.

The strong electron-withdrawing nature of the trifluoromethyl group stems from the high electronegativity of the three fluorine atoms, which pull electron density away from the aromatic ring through a powerful inductive effect (-I effect). vaia.commdpi.com This effect has several important consequences for the reactivity of this compound:

Deactivation of the Benzene Ring: The -CF3 group significantly reduces the electron density of the benzene portion of the quinazoline core. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS). vaia.com

Modulation of Physicochemical Properties: Beyond reactivity, the trifluoromethyl group increases the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties. It also enhances metabolic stability due to the strength of the C-F bonds. mdpi.com

The cumulative effect is a molecule with a highly reactive C2-Br bond on an electron-deficient heterocyclic system, fused to a strongly deactivated benzene ring.

| Property | Effect of the 7-(Trifluoromethyl) Group | Consequence on Reactivity |

|---|---|---|

| Electronic Nature | Strong Electron-Withdrawing (Inductive Effect) | Decreases electron density on the entire quinazoline ring system. |

| Reactivity towards Electrophiles | Deactivating | Reduces the rate of electrophilic aromatic substitution on the benzene ring. |

| Reactivity towards Nucleophiles | Activating | Enhances the susceptibility of the aromatic system to nucleophilic attack. |

| Metabolic Stability | Increases | The strong C-F bonds are resistant to metabolic degradation. |

The deactivating nature of the 7-trifluoromethyl group strongly dictates the regioselectivity of any potential aromatic substitution reactions.

Site-Specific Functionalization and Derivatization Strategies for the Quinazoline Core

The distinct reactivity of the C2-bromo group in this compound makes it an ideal substrate for a variety of site-specific functionalization reactions, particularly transition metal-catalyzed cross-coupling reactions. These methods provide powerful and versatile tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives. nih.govlibretexts.org

The primary strategies for derivatizing the quinazoline core at the C2 position include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C2-bromo position with aryl or vinyl boronic acids or esters to form biaryl or alkenyl quinazolines. This is one of the most widely used methods for C-C bond formation due to its mild conditions and high functional group tolerance. nih.govnih.govnih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the C2-bromo position with terminal alkynes. It is an effective method for introducing alkynyl moieties, which can serve as versatile handles for further transformations. organic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C2-bromo position with a wide range of primary and secondary amines. This is a crucial method for installing amino groups, which are prevalent in biologically active molecules. nih.govnih.gov

Heck Coupling: This palladium-catalyzed reaction forms C-C bonds by coupling the C2-bromo position with alkenes. mdpi.com

Negishi and Stille Couplings: These reactions utilize organozinc and organotin reagents, respectively, to form C-C bonds at the C2 position. nih.govlibretexts.org

Beyond cross-coupling at the C2 position, more advanced strategies such as direct C-H activation can be employed to functionalize other positions on the quinazoline core, although this often requires specific directing groups to control regioselectivity. bohrium.comresearchgate.netrsc.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | C-C (Aryl, Vinyl) | Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | Pd Catalyst, Cu(I) Co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd Catalyst, Ligand, Base |

| Heck Coupling | Alkene | C-C (Alkenyl) | Pd Catalyst, Base |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | C-C | Pd or Ni Catalyst |

| Stille Coupling | Organotin Reagent (R-SnR'₃) | C-C | Pd Catalyst |

2 Bromo 7 Trifluoromethyl Quinazoline As a Privileged Scaffold in Medicinal Chemistry Research and Biological Probes

General Overview of the Quinazoline (B50416) Scaffold's Therapeutic Potential in Research

The quinazoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comsemanticscholar.org Consequently, quinazoline and its derivatives have been the focus of extensive research, demonstrating significant potential in the development of therapeutic agents for numerous diseases. semanticscholar.orgbenthamdirect.com

The therapeutic versatility of the quinazoline nucleus has been demonstrated across diverse medical fields. mdpi.com A primary area of investigation has been oncology, where quinazoline derivatives have shown promising anticancer activity. nih.govnih.gov Several approved anticancer drugs, such as gefitinib (B1684475), erlotinib, and afatinib, are based on the 4-anilinoquinazoline (B1210976) structure and function as tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). nih.govmdpi.com Beyond cancer, the quinazoline framework is integral to compounds with anti-inflammatory, antimicrobial, antiviral, antihypertensive, and analgesic properties. nih.govmdpi.com Research has also explored their utility in treating central nervous system disorders, such as Alzheimer's disease, by targeting enzymes like cholinesterases and modulating processes like β-amyloid aggregation. mdpi.comnih.gov The adaptability of the quinazoline ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacological profile for specific therapeutic targets. mdpi.com

Design Principles for Developing Quinazoline-Based Biological Probes

The development of quinazoline derivatives as biological probes and potential drug candidates relies on established medicinal chemistry principles, including pharmacophore modeling and rational design strategies that consider the impact of specific substituents on the molecule's properties and bioactivity.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For quinazoline derivatives, the core ring system itself is a key pharmacophoric element. eipublication.com Rational drug design often begins by identifying a biological target, such as a specific enzyme or receptor. benthamdirect.com Computational methods like molecular docking are then used to predict how different quinazoline analogues might bind to the active site of the target protein. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial in this process. mdpi.com These studies involve synthesizing a series of related compounds with systematic modifications to their structure and evaluating how these changes affect their biological activity. For instance, in the design of kinase inhibitors, modifications to the substituents at the 2, 4, 6, and 7-positions of the quinazoline ring have been extensively explored to optimize binding affinity and selectivity. mdpi.comarabjchem.org A common strategy involves linking the quinazoline scaffold to other pharmacophoric groups to create hybrid molecules with enhanced or novel activities. mdpi.com This approach, known as pharmacophore fusion or hybridization, aims to combine the beneficial properties of different molecular scaffolds into a single compound. mdpi.com

The specific substituents attached to the quinazoline core profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogens (like bromine) and trifluoromethyl (CF3) groups are particularly common in medicinal chemistry due to their unique electronic and steric effects.

The trifluoromethyl group is a bulky, highly lipophilic, and electron-withdrawing substituent. nih.govmdpi.comontosight.ai Its incorporation into a molecule can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is exceptionally strong. mdpi.com The high electronegativity of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions with target proteins through electrostatic or dipole interactions. mdpi.comacs.org The lipophilicity of the CF3 group can also improve a compound's ability to cross cellular membranes, which may increase its bioavailability and efficacy. mdpi.comontosight.ai In some cases, substituting a methyl group with a trifluoromethyl group has been shown to increase biological activity by an order of magnitude or more. acs.org

Halogen atoms , such as bromine, also play a critical role in modulating bioactivity. They are electron-withdrawing and can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms in a protein's active site—thereby enhancing binding affinity. ontosight.ai The presence of a bromine atom can also increase the lipophilicity of the molecule, influencing its absorption and distribution. The combination of a bromine atom and a trifluoromethyl group, as seen in 2-Bromo-7-(trifluoromethyl)quinazoline, creates a scaffold with distinct electronic and steric properties that can be exploited in the design of targeted biological probes and potential therapeutics.

In Vitro Methodologies for Investigating Bioactivity Potential

Once novel quinazoline derivatives are synthesized, their biological effects are characterized using a variety of in vitro (cell-based) assays. These methods are essential for determining a compound's potential as an antiproliferative agent and for elucidating its mechanism of action at the cellular level.

A primary method for evaluating the anticancer potential of quinazoline compounds is to measure their antiproliferative or cytotoxic activity against a panel of human cancer cell lines. nih.gov This is typically accomplished using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govmdpi.com In this method, cancer cells are cultured in the presence of varying concentrations of the test compound. The MTT reagent is then added, which is converted by metabolically active (living) cells into a purple formazan (B1609692) product. The amount of formazan produced, measured by its absorbance, is directly proportional to the number of viable cells.

The results of these assays are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com By testing compounds against a diverse range of cell lines representing different types of cancer (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer, and HCT-116 for colon cancer), researchers can assess the potency and selectivity of the new derivatives. researchgate.netmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Quinazoline Derivatives to Elucidate Key Features

The biological activity of quinazoline-based compounds is intricately linked to the nature and position of substituents on the core ring system. For derivatives of this compound, SAR studies have been instrumental in delineating the contributions of the bromo and trifluoromethyl groups, as well as the impact of various side chains, to their pharmacological effects.

Positional Effects of Bromine and Trifluoromethyl Substituents on Activity Modulations

The bromine atom at the C2 position and the trifluoromethyl group at the C7 position of the quinazoline ring are critical determinants of the scaffold's biological activity. The bromine at C2 serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through cross-coupling reactions. This position is often targeted to introduce moieties that can interact with specific residues in the binding sites of biological targets. For instance, in the context of kinase inhibition, the C2 position can be functionalized to project into solvent-exposed regions or to form key hydrogen bonds.

The trifluoromethyl group at the C7 position significantly influences the electronic properties and lipophilicity of the molecule. As a strong electron-withdrawing group, the CF3 moiety can modulate the pKa of the quinazoline nitrogen atoms, which can be crucial for binding to target proteins. Furthermore, the lipophilic nature of the trifluoromethyl group can enhance membrane permeability and improve pharmacokinetic properties. Studies on related quinazoline derivatives have shown that electron-withdrawing groups at this position can be favorable for certain biological activities. For example, in the development of breast cancer resistance protein (BCRP) inhibitors, it has been noted that meta-substituents such as a trifluoromethyl group on an aniline (B41778) ring attached to the C4 position of a quinazoline are well-tolerated and can contribute to potent inhibitory activity.

While direct and extensive SAR studies on the this compound scaffold are not widely published, the general principles of quinazoline chemistry suggest that this specific arrangement of substituents provides a unique combination of reactivity and physicochemical properties that are advantageous for drug design.

Exploration of Diverse Side Chain Attachments and Their Contribution to Bioactivity

The versatility of the this compound scaffold lies in the ability to introduce a wide variety of side chains, primarily at the C2 and C4 positions, to modulate biological activity and selectivity. The bromine at the C2 position is particularly amenable to substitution reactions, allowing for the facile introduction of aryl, heteroaryl, amino, and other functional groups.

A recent study designed and synthesized a novel series of trifluoromethyl-containing quinazoline derivatives with various functional groups, demonstrating that such modifications can lead to compounds with moderate to excellent antiproliferative activity against several cancer cell lines. acs.org For example, one of the most potent compounds identified from this series, compound 10b , exhibited IC50 values of 3.02, 3.45, and 3.98 μM against PC3, LNCaP, and K562 cells, respectively. acs.org This highlights the potential of exploring diverse side chains on a trifluoromethyl-quinazoline core to discover potent antitumor agents. acs.org

The nature of the side chain can dramatically influence the compound's interaction with its biological target. For instance, the introduction of flexible or rigid linkers, hydrogen bond donors and acceptors, and hydrophobic or hydrophilic moieties can all be fine-tuned to optimize binding affinity and selectivity.

| Compound ID | Side Chain Modification | Target Cell Line | IC50 (µM) |

| 10b | [Structure not fully specified in abstract] | PC3 (Prostate Cancer) | 3.02 |

| LNCaP (Prostate Cancer) | 3.45 | ||

| K562 (Leukemia) | 3.98 |

This table is based on data for a potent trifluoromethyl-containing quinazoline derivative from a recent study and illustrates the potential for discovering active compounds through side chain modifications. acs.org

Research into Quinazoline-Based Inhibitors for Specific Biological Targets (e.g., Kinases, Enzymes)

The this compound scaffold has proven to be a valuable starting point for the design of inhibitors targeting a range of enzymes, with a particular focus on protein kinases due to their central role in cellular signaling and disease.

Investigation of Tyrosine Kinase Inhibition Potential

Tyrosine kinases are a major class of enzymes that are frequently dysregulated in cancer and other diseases, making them attractive targets for therapeutic intervention. The quinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.

While specific studies on tyrosine kinase inhibitors derived directly from this compound are limited, the broader class of quinazoline derivatives has been extensively explored. For instance, research on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines has identified them as potential dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These studies have shown that the nature of the substituent at the 4-position significantly impacts the inhibitory activity.

The electronic properties conferred by the trifluoromethyl group at C7, combined with the synthetic accessibility of the C2-bromo position, make the this compound scaffold a promising platform for developing novel tyrosine kinase inhibitors. The trifluoromethyl group can enhance binding affinity through favorable interactions in the ATP-binding pocket of many kinases.

Exploration of Other Enzyme Targets and Their Modulation by Quinazoline Scaffolds

Beyond tyrosine kinases, quinazoline-based scaffolds have been investigated as inhibitors of a variety of other enzymes. For example, derivatives of quinazoline have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The general SAR for PARP inhibitors often includes a quinazolinone or quinazoline-2,4-dione scaffold.

Furthermore, quinazoline derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, and as modulators of enzymes involved in inflammation. The specific substitution pattern of this compound could be leveraged to design selective inhibitors for these and other enzyme targets. The electron-withdrawing nature of the trifluoromethyl group and the reactive handle provided by the bromine atom offer a rich chemical space for the development of novel enzyme modulators.

Q & A

Q. What are the key synthetic strategies for preparing 2-Bromo-7-(trifluoromethyl)quinazoline?

The synthesis typically involves cyclization and halogenation steps. Starting materials like 5-chloro-2-nitrobenzoic acid are hydrolyzed and reduced to form intermediates, followed by cyclization with trifluoromethyl-containing reagents. Bromination is achieved using bromine in acetic acid under controlled conditions to introduce the bromine atom at position 2 . For example, bromine in acetic acid is added dropwise to intermediates, followed by ice-water quenching to isolate the product . Key steps require anhydrous conditions and precise temperature control to avoid side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity, particularly the positions of bromine and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). X-ray crystallography may resolve ambiguous stereochemistry, and thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. How does the bromine atom at position 2 influence reactivity in substitution reactions?

The bromine atom is highly reactive in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the trifluoromethyl group at position 7. Secondary amines, thiols, or alkoxides readily replace bromine under mild conditions (e.g., DMF, 60–80°C). This reactivity is leveraged to generate derivatives for biological screening . For instance, reacting with piperazine yields amine-substituted analogs with enhanced solubility .

Q. What in vitro assays are used to evaluate the antitumor activity of this compound?

The methyl thiazolyl tetrazolium (MTT) assay is standard for assessing cytotoxicity against cancer cell lines (e.g., PC-3, MCF-7, A549). Cells are treated with serial dilutions of the compound, and IC₅₀ values are calculated after 48–72 hours. Positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) are mandatory to validate results .

Advanced Questions

Q. How do structural modifications impact the compound’s antitumor efficacy?

Structure-activity relationship (SAR) studies reveal that:

- The trifluoromethyl group at position 7 enhances metabolic stability and membrane permeability due to its lipophilic nature .

- Bromine at position 2 serves as a synthetic handle for diversification; replacing it with electron-donating groups (e.g., -NH₂) can modulate target affinity .

- Adding aryl groups at position 4 improves potency against drug-resistant glioblastoma by inhibiting pro-survival pathways like PI3K/AKT .

Q. What mechanisms underlie its activity against drug-resistant cancer cells?

The compound induces apoptosis via mitochondrial depolarization and caspase-3/7 activation. In glioblastoma, it downregulates EGFR and STAT3 signaling, bypassing resistance mechanisms like efflux pumps. Synergy studies with temozolomide (1:1 molar ratio) show enhanced efficacy, suggesting combinatorial potential .

Q. How can computational modeling optimize derivatives for target specificity?

Molecular docking (e.g., AutoDock Vina) predicts binding to kinases like EGFR and TLR7. Density functional theory (DFT) calculates electrostatic potential surfaces to guide substitutions at positions 2 and 8. MD simulations (100 ns) assess stability in binding pockets, with RMSD <2 Å indicating robust interactions .

Q. What strategies improve solubility and formulation stability?

Co-solvent systems (PEG-400/water) or nanoemulsions (liposomal encapsulation) enhance aqueous solubility. Lyophilization with trehalose (1:5 w/w) improves shelf life. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation, with HPLC tracking impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.